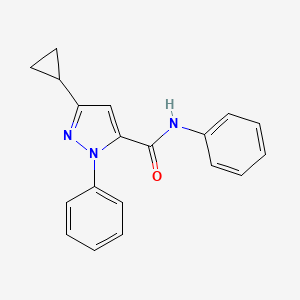

3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide

Description

3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl substituent at position 3 and phenyl groups at positions 1 and N. Pyrazole carboxamides are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The cyclopropyl moiety enhances steric bulk and metabolic stability compared to linear alkyl groups, while the diphenyl configuration may influence π-π interactions in target binding .

Similar methods likely apply to the target compound.

Properties

IUPAC Name |

5-cyclopropyl-N,2-diphenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(20-15-7-3-1-4-8-15)18-13-17(14-11-12-14)21-22(18)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLLTLDIPLVMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217142 | |

| Record name | 3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239714-36-3 | |

| Record name | 3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239714-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with diphenylacetylene in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or acetonitrile, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. A study demonstrated that specific pyrazole derivatives can act as potent inhibitors of histone deacetylase 6 (HDAC6), a target implicated in various cancers. The compound showed promising antinecroptotic activity, suggesting its potential use in cancer therapies aimed at regulating cell death pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic processes. Pyrazoles have been recognized for their role as enzyme inhibitors, which can lead to therapeutic applications in treating metabolic disorders and other diseases .

Synthesis and Chemical Properties

The synthesis of this compound involves various methods that enhance its structural diversity and functionalization potential. Recent advancements in synthetic techniques have allowed for the efficient production of pyrazole derivatives with specific substituents that can modulate biological activity.

| Synthesis Method | Description | Yield |

|---|---|---|

| Iron-catalyzed Route | Utilizes diarylhydrazones and vicinal diols to form pyrazoles | High |

| Visible Light Catalysis | Employs hydrazones and α-bromo ketones for regioselective synthesis | Excellent |

| One-Pot Methods | Allows for diversely functionalized N-arylpyrazoles from aryl nucleophiles | Good |

Photophysical Properties

The unique structure of pyrazolo[1,5-a]pyrimidines, including derivatives like this compound, has led to investigations into their photophysical properties. These compounds are being explored for applications in optoelectronic devices due to their favorable light absorption characteristics .

Drug Discovery

The versatility of the pyrazole scaffold makes it an attractive candidate for drug discovery programs. Its ability to undergo various chemical modifications allows researchers to design compounds with tailored pharmacological profiles .

Case Study 1: Anticancer Screening

A series of pyrazole derivatives were screened for anticancer activity against multiple cancer cell lines. The study highlighted that compounds with cyclopropyl substitutions exhibited enhanced potency compared to their non-substituted counterparts.

Case Study 2: Enzyme Targeting

In a focused investigation on HDAC6 inhibitors, this compound was identified as a lead compound due to its selective inhibition profile and low toxicity in preliminary assessments.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole core significantly impact melting points (mp), solubility, and molecular weight. Key comparisons include:

*Calculated based on molecular formula C21H19N3O.

- Cyclopropyl vs.

- Aryl Substitutions: Diphenyl groups (target compound) may enhance π-stacking interactions compared to mono-substituted analogs (e.g., 3b, 3d), though at the cost of solubility .

Stability and Reactivity

- Carbohydrazide Derivatives : describes a cyclopropyl pyrazole carbohydrazide (1285530-24-6), which is more reactive due to the hydrazide group but less stable than carboxamides .

- Isoxazole Hybrids : Compounds like 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide () introduce heterocyclic diversity but face synthetic complexity (MW = 324.34) .

Biological Activity

3-Cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by various research findings and data.

1. Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The compound exhibits significant growth inhibition through mechanisms involving cyclin-dependent kinase (CDK) inhibition.

Table 1: In Vitro Anticancer Activity

The compound's activity is attributed to its ability to bind effectively to CDK2, thus disrupting cell cycle progression and inducing apoptosis in cancer cells .

2. Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising results as an antibacterial agent. A study evaluated its efficacy against common bacterial strains.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 125 | |

| Escherichia coli | 100 | |

| Bacillus subtilis | 150 |

The compound demonstrated moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent.

3. Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through inhibition of pro-inflammatory cytokines in vitro. It was found to significantly reduce levels of TNF-α and IL-6 in activated macrophages.

Table 3: Anti-inflammatory Effects

These findings suggest that the compound could be beneficial in treating inflammatory conditions by modulating immune responses.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) and identified key functional groups responsible for enhanced biological activity.

Case Study: Synthesis and Evaluation

In a recent synthesis project, researchers created a library of pyrazole derivatives and tested their biological activities against various tumor cell lines. The results indicated that modifications at the cyclopropyl position significantly influenced the potency of the compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-N,1-diphenyl-1H-pyrazole-5-carboxamide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or through multi-step functionalization of a pyrazole core. Key intermediates include:

- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate derivatives (prepared via condensation of ethyl acetoacetate with phenylhydrazine).

- Cyclopropane-containing precursors (e.g., cyclopropyl ketones), which are introduced via nucleophilic substitution or cross-coupling reactions .

- Final carboxamide formation via coupling of the pyrazole carboxylic acid with aniline derivatives using EDCl/HOBt or similar activating agents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include pyrazole ring protons (δ 6.5–7.5 ppm), cyclopropane protons (δ 1.0–2.5 ppm), and carboxamide NH (δ 8.0–10.0 ppm). Coupling patterns distinguish substituent positions .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What biological screening assays are typically employed to evaluate the activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response studies using fluorescence-based or colorimetric substrates (e.g., kinase or protease targets).

- Cellular Viability Assays : MTT or resazurin assays in cancer/receptor-transfected cell lines to assess cytotoxicity or receptor antagonism .

- Binding Affinity Studies : Radioligand displacement assays (e.g., for cannabinoid or serotonin receptors) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing cyclopropane substituents into the pyrazole core?

- Methodological Answer :

- Catalyst Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for cyclopropane introduction, optimizing ligands (e.g., XPhos) and bases (K₂CO₃) .

- Temperature Control : Maintain ≤80°C to prevent cyclopropane ring opening.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure intermediates .

Q. What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography (monoclinic P21/n system, a = 10.07 Å, b = 5.14 Å, c = 40.99 Å ) to validate docking poses.

- Solvent Effects : Re-run docking with explicit solvent models (e.g., water) to account for hydration effects.

- Mutagenesis Studies : Identify critical binding residues via site-directed mutagenesis of target proteins .

Q. How does X-ray crystallography aid in confirming the compound’s regiochemistry and supramolecular interactions?

- Methodological Answer :

- Crystal Packing Analysis : Monoclinic systems (e.g., P21/c, a = 9.00 Å, b = 20.10 Å, c = 11.47 Å ) reveal hydrogen-bonding networks (N–H···O=C) and π-π stacking between phenyl rings.

- Bond Length/Angle Validation : Compare experimental data (C–C bond lengths: 1.515 Å ) with DFT-optimized geometries to confirm regioselectivity .

Q. What considerations are essential when designing structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify cyclopropyl, phenyl, or carboxamide groups. For example:

- Replace cyclopropyl with larger rings (e.g., cyclohexyl) to probe steric effects.

- Introduce electron-withdrawing groups (e.g., –CF₃) on phenyl rings to enhance binding .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and logP values (via HPLC) to optimize bioavailability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data during synthesis?

- Methodological Answer :

- Standardized Protocols : Use anhydrous solvents and inert atmospheres (N₂/Ar) for sensitive steps (e.g., cyclopropane formation).

- QC Checks : Compare NMR spectra with reference data (e.g., PubChem entries ) and validate purity via HPLC (>95% ).

Q. What advanced computational methods complement experimental studies of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize transition states for cyclopropane ring-opening reactions (B3LYP/6-31G* level).

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns trajectories to identify stable binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.